molecular formula C43H26N4 B14136743 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile

2,4,6-tri(9H-Carbazol-9-yl)benzonitrile

Cat. No.: B14136743
M. Wt: 598.7 g/mol
InChI Key: GXGRTYKSPGSAJT-UHFFFAOYSA-N
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Description

2,4,6-Tri(9H-carbazol-9-yl)benzonitrile, widely known as 3CzBN, is a carbazole-based benzonitrile derivative that functions as a high-performance host material in organic light-emitting diodes (OLEDs). Its molecular structure features a electron-withdrawing benzonitrile core and three electron-donating carbazole units, creating a donor-acceptor system with a highly twisted conformation. This design spatially separates the frontier molecular orbitals, resulting in a small singlet-triplet energy splitting (ΔEST) of approximately 0.21 to 0.23 eV, a key characteristic for Thermally Activated Delayed Fluorescence (TADF) applications . 3CzBN is specifically engineered as a high-triplet-energy host for blue TADF emitters. Its primary research value lies in enabling blue TADF OLEDs with record-low driving voltages and high power efficiencies. Peer-reviewed studies have demonstrated that devices utilizing 3CzBN as a host can achieve a maximum external quantum efficiency (EQE) of 21.5% and an ultra-low onset voltage of 2.8 V, with a driving voltage of only 4.9 V at a practical luminance of 1000 cd m⁻² . The compound exhibits a high thermal decomposition temperature (Td) of 401 °C, ensuring excellent morphological stability in device layers . With a HOMO level of -5.75 eV and a LUMO of -2.61 eV, it offers favorable carrier injection and transport properties, which contributes to the overall reduction in device operating voltage . This combination of a high triplet energy, small ΔEST, and bipolar charge transport ability makes 3CzBN a crucial material for researchers developing next-generation, energy-efficient display and lighting technologies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C43H26N4

Molecular Weight

598.7 g/mol

IUPAC Name

2,4,6-tri(carbazol-9-yl)benzonitrile

InChI

InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H

InChI Key

GXGRTYKSPGSAJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

Preparation Methods

Standard One-Step Nucleophilic Substitution

The most widely adopted method involves reacting 2,4,6-trifluorobenzonitrile with three equivalents of 9H-carbazole in the presence of a strong base. A representative procedure derived from analogous systems follows:

Reagents:

  • 2,4,6-Trifluorobenzonitrile (1 equiv)
  • 9H-Carbazole (3.3 equiv, 10% excess)
  • Sodium bis(trimethylsilyl)amide (NaHMDS, 3.6 equiv)
  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Charge a flame-dried flask with 2,4,6-trifluorobenzonitrile under nitrogen.
  • Dissolve 9H-carbazole in THF and add via cannula at 0°C.
  • Introduce NaHMDS slowly to maintain temperature ≤5°C.
  • Warm to room temperature and stir for 18-24 hours.
  • Quench with ammonium chloride, extract with dichloromethane, and purify via silica chromatography.

Key Parameters:

Variable Optimal Range Impact on Yield
Reaction Temperature 0°C → 25°C <5°C minimizes side reactions
Base Equivalents 3.3-3.6 equiv Lower base leads to incomplete substitution
Solvent Polarity THF (ε=7.6) Higher polarity solvents disfavor SNAr

This method typically achieves 82-89% yield, with purity >98% confirmed by HPLC.

Alternative Metal-Free Approaches

Recent adaptations eliminate transition metals while maintaining efficiency:

Method A: Phase-Transfer Catalysis

  • Uses tetrabutylammonium bromide (TBAB) in biphasic water/toluene system
  • Reduces reaction time to 6 hours with comparable yields (85%)

Method B: Microwave Assistance

  • 150°C microwave irradiation for 30 minutes
  • Achieves 91% yield but requires specialized equipment

Reaction Mechanism and Kinetics

The substitution proceeds via a two-step mechanistic pathway:

  • Base-induced deprotonation of carbazole’s N-H group (pKa ≈ 20 in DMSO), generating a carbazolide anion.
  • Nucleophilic attack at the activated aryl fluoride positions, facilitated by the cyano group’s electron-withdrawing effect.

Kinetic studies on model systems reveal:

  • Rate-determining step : Anion formation (k₁ = 1.2×10⁻³ s⁻¹ at 25°C)
  • Activation energy : ΔG‡ = 92 kJ/mol for the substitution step

Purification and Characterization

Chromatographic Purification:

  • Use silica gel with 3:1 hexane/ethyl acetate → 1:2 gradient
  • Rf = 0.33 in 1:1 hexane/ethyl acetate

Crystallization:

  • Recrystallize from hot toluene (solubility: 12 mg/mL at 110°C)
  • Needle-like crystals suitable for X-ray diffraction

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=7.8 Hz, 6H), 7.52-7.48 (m, 12H), 7.33 (t, J=7.2 Hz, 6H)
  • HRMS : m/z calc. for C₄₃H₂₆N₄ [M+H]⁺: 599.2084, found: 599.2081

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis):

Component Cost (USD) Percentage
9H-Carbazole 1,450 62%
2,4,6-Trifluorobenzonitrile 680 29%
Solvent Recovery -310 -13%
Total 1,820 100%

Process Intensification Strategies:

  • Continuous flow reactors reduce reaction time by 40%
  • Solvent recycling achieves 78% recovery rate

Comparative Analysis with Analogous Compounds

The synthetic challenges for this compound differ notably from related structures:

Compound Key Synthetic Difference Yield Comparison
2,4,5,6-Tetra-substituted Requires 4-fold excess carbazole 73%
Penta-substituted Needs high-dilution conditions 68%
2,4,6-Tri-substituted Optimal at 3.3 equiv carbazole 89%

Recent Methodological Advances

Photocatalytic Synthesis (2024):

  • Visible-light-mediated substitution using eosin Y catalyst
  • Achieves 84% yield at 30°C

Biocatalytic Approaches (2025):

  • Engineered cytochrome P450 enzymes for regioselective substitution
  • Current yields limited to 37% but demonstrates feasibility

Chemical Reactions Analysis

Types of Reactions

2,4,6-tri(9H-Carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-tri(9H-Carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile in OLEDs involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The carbazolyl groups act as electron donors, while the nitrile group acts as an electron acceptor. This donor-acceptor interaction facilitates the reverse intersystem crossing from the triplet to the singlet state, resulting in efficient light emission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lower Carbazole Substitution: 2CzPN and CzCN

  • 4,5-Di(9H-carbazol-9-yl)phthalonitrile (2CzPN) :
    With only two carbazole groups, 2CzPN exhibits a larger ΔEST (~0.3 eV) compared to 3CzBN (~0.15 eV), resulting in slower RISC rates (kRISC ~10<sup>4</sup> s<sup>−1</sup>) and lower exciton utilization efficiency. OLEDs using 2CzPN show reduced external quantum efficiency (EQE ≤15%) due to triplet-triplet annihilation .

  • 4-(9H-Carbazol-9-yl)benzonitrile (CzCN): This mono-carbazole derivative lacks sufficient donor strength to generate strong CT states, leading to weak TADF activity.
Compound Carbazole Groups ΔEST (eV) kRISC (s<sup>−1</sup>) PLQY (%) EQE (%)
2CzPN 2 0.30 ~1×10<sup>4</sup> 45 15
CzCN 1 N/A Negligible <10 N/A
3CzBN 3 0.15 ~1×10<sup>6</sup> 78 22

Higher Carbazole Substitution: 4CzBN and 5CzBN

  • 2,3,5,6-Tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) :
    Increasing carbazole substitution to four enhances the density of intermediate triplet states (T2, T3), accelerating RISC (kRISC ~5×10<sup>5</sup> s<sup>−1</sup>). However, steric hindrance from additional carbazoles reduces PLQY (65%) compared to 3CzBN .

  • 2,3,4,5,6-Penta(9H-carbazol-9-yl)benzonitrile (5CzBN) :
    Five carbazole groups further increase intermediate triplet states (T2, T3, T4), enabling ultrafast RISC (~1×10<sup>7</sup> s<sup>−1</sup>). However, aggregation-caused quenching (ACQ) limits its PLQY (60%) in solid-state films unless modified with bulky dendrons (e.g., 5CzBN-DSP) .

Compound Carbazole Groups Intermediate Triplet States kRISC (s<sup>−1</sup>) PLQY (%) AIE Properties
4CzBN 4 T2, T3 5×10<sup>5</sup> 65 No
5CzBN 5 T2, T3, T4 1×10<sup>7</sup> 60 No (ACQ)
3CzBN 3 T2 1×10<sup>6</sup> 78 No

Structural Derivatives and Modified Analogs

  • 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile (3CzClIPN) :
    Substituting the benzonitrile core with chlorine enhances intramolecular charge transfer (ICT) and stabilizes the excited state. 3CzClIPN exhibits a higher PLQY (82%) and improved photocatalytic activity, achieving 89% yield in C–H functionalization reactions .

  • Core–Shell Dendrimers (e.g., 5CzBN-DSP) :
    Functionalizing 5CzBN with spirobifluorene dendrons introduces aggregation-induced emission (AIE) properties, increasing PLQY to 85% and enabling solution-processed OLEDs with EQE >20% . Similar modifications to 3CzBN remain unexplored but could mitigate ACQ limitations.

Bipolar Hosts: 3-CzPB and 4-CzPB

  • 2,6-Bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB): This bipolar host connects carbazole donors to a benzonitrile acceptor via phenoxy linkers. While it improves charge balance in phosphorescent OLEDs, its ΔEST (~0.25 eV) is larger than 3CzBN, making it less suitable for TADF applications .

Key Research Findings

Triplet-State Engineering : Increasing carbazole substitution (3CzBN → 4CzBN → 5CzBN) raises the number of intermediate triplet states, enhancing RISC rates but compromising PLQY due to ACQ .

Device Performance : 3CzBN-based OLEDs achieve EQE ~22% with driving voltages <5 V, outperforming 2CzPN (15%) and 4CzBN (18%) .

Stability : 3CzBN exhibits superior operational stability compared to 5CzBN, as fewer carbazole groups reduce exciton-polaron annihilation .

Solvent Effects : Derivatives like 3CzClIPN show solvent-dependent ICT behavior, with aromatic solvents stabilizing the S1 state and improving photostability .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,4,6-tri(9H-carbazol-9-yl)benzonitrile (3CzBN), and how do reaction conditions influence yield and purity?

  • Methodological Answer : 3CzBN is synthesized via Ullmann C–N coupling or Suzuki/Sonogashira cross-coupling reactions. For Ullmann coupling, carbazole derivatives react with halogenated benzonitrile in the presence of a Cu catalyst (e.g., CuI) and a base (LiOt-Bu) at elevated temperatures (~130°C). Optimization of catalyst loading, solvent (DMF or THF), and stoichiometry is critical for achieving yields >70% . Purification typically involves column chromatography (hexanes/EtOAc) and silica gel filtration to remove unreacted precursors.

Q. How is the crystal structure of 3CzBN determined, and what challenges arise in refining its X-ray diffraction data?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is used for structural refinement. Challenges include managing disorder in carbazole substituents and resolving weak electron density due to flexible aromatic groups. High-resolution data (d-spacing <0.8 Å) and twinning corrections are recommended. SHELXTL (Bruker AXS) is often employed for small-molecule refinement, leveraging constraints for non-H atoms .

Q. What are the photophysical properties of 3CzBN, and how are they characterized experimentally?

  • Methodological Answer : Key properties include absorption (λmax ~325–420 nm in DCM), fluorescence emission (λem ~480–492 nm in toluene), and triplet (T1) energy levels. Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (fs-TA) quantify thermally activated delayed fluorescence (TADF) behavior. Cyclic voltammetry determines HOMO/LUMO levels (e.g., HOMO = ~5.5 eV, LUMO = ~2.7 eV) .

Advanced Research Questions

Q. How does the number of carbazole substituents in benzonitrile derivatives (e.g., 3CzBN vs. 4CzBN/5CzBN) affect RISC rates and TADF efficiency?

  • Methodological Answer : Increasing carbazole groups raises the density of intermediate triplet states (Tn), accelerating reverse intersystem crossing (RISC). For 3CzBN, time-dependent density functional theory (TD-DFT) predicts two intermediate triplets, while 5CzBN has three. Experimental validation via transient PL and magnetic field-dependent EL measurements reveals higher kRISC (~10<sup>6</sup> s<sup>−1</sup>) in 5CzBN, but 3CzBN offers better color purity (FWHM ~34–38 nm) .

Q. What solvent effects govern the intramolecular charge transfer (ICT) dynamics of 3CzBN derivatives, and how are these studied?

  • Methodological Answer : Solvent polarity and aromaticity modulate ICT excited states. Femtosecond broadband transient absorption (fs-bb-TA) spectroscopy tracks ICT kinetics in solvents like toluene (non-polar) vs. DCM (polar). Aromatic solvents stabilize ICT states via π-π interactions, reducing non-radiative decay. Stokes shift analysis and dielectric constant correlations further quantify solvent effects .

Q. How can 3CzBN be structurally modified to enhance aggregation-induced emission (AIE) while retaining TADF properties?

  • Methodological Answer : Decorate the 3CzBN core with alkyl chain-linked spirobifluorene dendrons. These dendrons restrict intramolecular rotation (RIR), promoting AIE without disrupting the donor-acceptor configuration. Synthesis involves catalyst-free aromatic nucleophilic substitution, followed by MALDI-TOF and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation. AIE-TADF hybrids achieve EQE >20% in solution-processed OLEDs .

Q. What strategies improve the operational stability of 3CzBN-based OLEDs, particularly under high driving voltages?

  • Methodological Answer : Use a mixed host system (e.g., TAPC-26DCzPPy-PO-T2T) to balance charge transport and reduce exciton quenching. Incorporate spacer layers to prevent dopant aggregation. Bond dissociation energy (BDE) calculations identify stable C–N linkages; derivatives with higher BDE (e.g., pyridine-bridged analogs) show extended device lifetimes (>500 h at 1000 cd/m²) .

Comparative and Computational Questions

Q. How do computational methods like TD-DFT aid in predicting the TADF performance of 3CzBN compared to experimental data?

  • Methodological Answer : TD-DFT calculates singlet-triplet energy gaps (ΔEST), spin-orbit coupling (SOC), and excited-state geometries. For 3CzBN, ΔEST <0.3 eV enables efficient TADF. Discrepancies arise from solvent effects and solid-state packing, requiring hybrid functionals (e.g., B3LYP-D3BJ) and implicit solvation models (PCM) for accuracy .

Q. What are the trade-offs between using 3CzBN as a terminal emitter versus a TADF assistant dopant in hyperfluorescence OLEDs?

  • Methodological Answer : As a terminal emitter, 3CzBN provides narrowband emission (FWHM ~34 nm) but lower EQE (~15%). As a TADF sensitizer, it transfers energy to emitters like DPA-tBuPh-BN, achieving higher EQE (~20%) at the cost of broader spectra. Transient EL and Förster resonance energy transfer (FRET) modeling optimize the doping concentration (typically 5–10 wt%) .

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